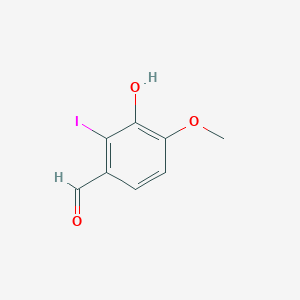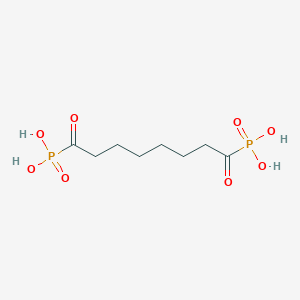
(2-(Diethylcarbamoyl)phenyl)boronic acid
描述
“(2-(Diethylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It is used in scientific experiments due to its various physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular weight of “(2-(Diethylcarbamoyl)phenyl)boronic acid” is 221.06 g/mol . Its molecular structure consists of a phenyl group (a benzene ring) attached to a boronic acid group, with a diethylcarbamoyl group attached to the phenyl group .Physical And Chemical Properties Analysis
“(2-(Diethylcarbamoyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 221.06 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current literature.科学研究应用
Treatment of Periodontitis
Phenylboronic acid, including (2-(Diethylcarbamoyl)phenyl)boronic acid, has been used in the development of a reactive oxygen species (ROS)-responsive drug delivery system for the treatment of Periodontitis . In this study, hyaluronic acid (HA) was structurally modified with phenylboronic acid pinacol ester (PBAP) to develop this system. Curcumin (CUR) was encapsulated in this system to form curcumin-loaded nanoparticles (HA@CUR NPs). The system can rapidly release CUR in a ROS environment to reach the concentration required for treatment .
Sensing Applications
Boronic acids, including (2-(Diethylcarbamoyl)phenyl)boronic acid, have been utilized in various sensing applications . These applications can be homogeneous assays or heterogeneous detection. The key interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions leads to their utility in these applications .
Biological Labelling and Protein Manipulation
The interaction of boronic acids with proteins allows their utilization in various areas ranging from biological labelling, protein manipulation and modification .
Separation Technologies
Boronic acids have been used in separation technologies . They have been employed as building materials for microparticles for analytical methods .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This includes the interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin .
安全和危害
“(2-(Diethylcarbamoyl)phenyl)boronic acid” is classified as a warning substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring the organic group to the palladium catalyst .
Biochemical Pathways
Boronic acids are often used in the synthesis of bioactive compounds, suggesting they may influence a variety of biochemical pathways .
Result of Action
The compound’s participation in suzuki-miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Action Environment
The action, efficacy, and stability of (2-(Diethylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the Suzuki-Miyaura cross-coupling reaction in which boronic acids participate is known to be influenced by factors such as temperature, solvent, and the presence of a base .
属性
IUPAC Name |
[2-(diethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULUDWZVHWOWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400580 | |
| Record name | [2-(Diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Diethylcarbamoyl)phenyl)boronic acid | |
CAS RN |
129112-21-6 | |
| Record name | [2-(Diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



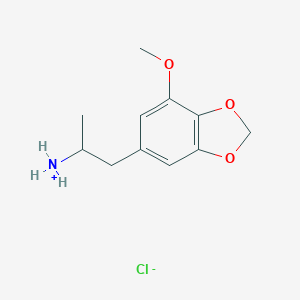
![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)
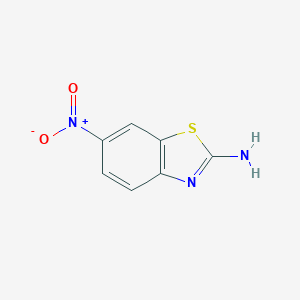
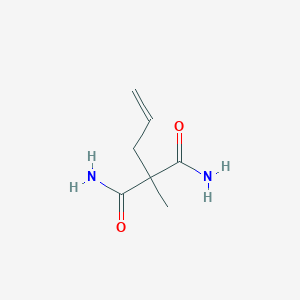
![6,7-Dioxa-2-thiabicyclo[3.2.0]heptane,1-methyl-5-(1-methylethyl)-(9CI)](/img/structure/B160910.png)

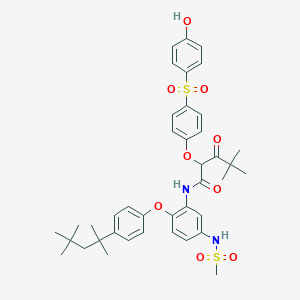
![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl dodecanoate](/img/structure/B160919.png)
![2-(1-Dimethylaminomethyl-2-hydroxy-8-hydroxymethyl-9-oxo-9,11-dihydro-indolizino[1,2-B]quinolin-7-YL)-2-hydroxy-butyric acid](/img/structure/B160920.png)


